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molecular formula C9H13ClN2O2 B1375386 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride CAS No. 246219-78-3

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride

Cat. No. B1375386
M. Wt: 216.66 g/mol
InChI Key: KFZNCYMCMYJANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06025366

Procedure details

A stirred mixture of ethyl 2-[6-(2,2-dimethyl-4-oxo-4H-1,3-benzoxazin-3-yl)-pyridin-3-yl]-2-methylpropanoate (13.3 g, 36.1 mmol) in concentrated HCl (50 mL) was heated at 100° C. overnight. After cooling to ambient temperature, the reaction mixture was concentrated in vacuo and the residue washed exhaustively with chloroform to give the title compound as a colourless solid (6.90 g, 88%).
Name
ethyl 2-[6-(2,2-dimethyl-4-oxo-4H-1,3-benzoxazin-3-yl)-pyridin-3-yl]-2-methylpropanoate
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
CC1(C)[N:7]([C:8]2[N:13]=[CH:12][C:11]([C:14]([CH3:21])([CH3:20])[C:15]([O:17]CC)=[O:16])=[CH:10][CH:9]=2)C(=O)C2C=CC=CC=2O1.[ClH:28]>>[ClH:28].[NH2:7][C:8]1[N:13]=[CH:12][C:11]([C:14]([CH3:21])([CH3:20])[C:15]([OH:17])=[O:16])=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
ethyl 2-[6-(2,2-dimethyl-4-oxo-4H-1,3-benzoxazin-3-yl)-pyridin-3-yl]-2-methylpropanoate
Quantity
13.3 g
Type
reactant
Smiles
CC1(OC2=C(C(N1C1=CC=C(C=N1)C(C(=O)OCC)(C)C)=O)C=CC=C2)C
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
WASH
Type
WASH
Details
the residue washed exhaustively with chloroform

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=CC=C(C=N1)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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